molecular formula C16H14N8O3 B3004626 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 2034349-48-7

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B3004626
CAS No.: 2034349-48-7
M. Wt: 366.341
InChI Key: WRBUTLDNXOTWSZ-UHFFFAOYSA-N
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Description

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H14N8O3 and its molecular weight is 366.341. The purity is usually 95%.
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Biological Activity

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. The structure combines elements known for their pharmacological properties, particularly in the realms of anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesized data.

Chemical Structure and Properties

The compound's molecular formula is C19H18N6O3C_{19}H_{18}N_{6}O_{3} with a molecular weight of approximately 378.396 g/mol. Its structure includes a 1,2,4-oxadiazole moiety and a triazole-pyridine framework, both of which are recognized for their diverse biological activities.

PropertyValue
Molecular FormulaC19H18N6O3
Molecular Weight378.396 g/mol
CAS Number2034413-74-4

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole structures exhibit significant anticancer properties. These compounds often act through various mechanisms including inhibition of key enzymes involved in cancer cell proliferation.

  • Mechanism of Action :
    • Inhibition of Enzymes : Studies have shown that oxadiazole derivatives can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .
    • Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Case Studies :
    • A study evaluated a series of oxadiazole derivatives for their cytotoxic effects against various cancer cell lines. The most active compounds exhibited IC50 values ranging from 0.49 to 48.0 μM against the National Cancer Institute's 60 human cancer cell lines panel .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent.

  • Broad Spectrum Activity :
    • The presence of the oxadiazole ring has been linked to antibacterial and antifungal activities. For instance, derivatives have demonstrated effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
  • Mechanism of Action :
    • The antimicrobial activity is hypothesized to result from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good metabolic stability due to the oxadiazole moiety . Toxicity studies indicate that many derivatives are non-toxic to human cells at therapeutic doses.

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8O3/c1-10-19-16(27-22-10)11-4-3-7-23-12(20-21-15(11)23)8-17-13(25)9-24-14(26)5-2-6-18-24/h2-7H,8-9H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBUTLDNXOTWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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